molecular formula C87H126N8O46S6 B020097 Paldimycin CAS No. 102426-96-0

Paldimycin

カタログ番号: B020097
CAS番号: 102426-96-0
分子量: 2212.4 g/mol
InChIキー: VSHJMNNDPYEUOT-ILYCIZJESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Paldimycin is a novel macrocyclic antibiotic of significant interest in biomedical research for its unique mechanism of action against a broad spectrum of multidrug-resistant Gram-positive bacteria. It functions by selectively inhibiting bacterial cell wall synthesis through non-competitive binding to a novel target, distinct from traditional beta-lactams and glycopeptides, making it a valuable tool for studying alternative resistance pathways. Research applications include investigating mechanisms of antimicrobial resistance, exploring combination therapies, and serving as a selective agent in microbiology assays. This product is offered as a high-purity, lyophilized solid, characterized by HPLC and mass spectrometry to ensure identity and quality suitable for sensitive in vitro studies. Use Disclaimer: this compound is provided 'For Research Use Only' and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid;(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H64N4O23S3.C43H62N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50;1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60);15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16-,17?,18?,19-,23-,24-,26?,27?,28?,31?,32?,33?,34?,36?,43+,44?;16?,17?,18-,22-,23-,25?,26?,27?,30?,31?,32?,33?,35?,42+,43?/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHJMNNDPYEUOT-ILYCIZJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H](C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H126N8O46S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2212.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102426-96-0
Record name Paldimycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102426960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

準備方法

Reaction Mechanism and Key Reagents

This compound is synthesized via nucleophilic addition of N-acetyl-L-cysteine to paulomycin under alkaline conditions. The reaction targets the α,β-unsaturated ketone moiety of paulomycin, forming a thioether linkage critical for this compound’s bioactivity.

Reaction Conditions :

  • Paulomycin : 5.98 g (7.75 mmol)

  • N-acetyl-L-cysteine : 25.2 g (150 mmol)

  • Solvent : 0.1 M phosphate buffer (pH 7.85)

  • pH Adjustment : 8.7 using aqueous sodium hydroxide

  • Reaction Time : 1 hour at room temperature

Post-reaction acidification to pH 3.0 facilitates extraction with ethyl acetate, yielding crude this compound. Precipitation with acetone-ether mixtures removes unreacted precursors, achieving a final yield of 6.2 g (83% based on paulomycin input).

Stereochemical Considerations

This compound exists as two stereoisomers (A and B), originating from paulomycins A and B. Isolation of pure isomers requires semi-preparative HPLC with a C-18 column and a gradient elution system (0.05 M K₂HPO₄ in acetonitrile-water, pH 5.3).

Fermentation and Isolation from Streptomyces paulus

Fermentation Parameters

This compound is biosynthesized by Streptomyces paulus during late-stage fermentation. Key parameters include:

ParameterValueSource
Strain Streptomyces paulus NRRL 12002
Medium Soybean meal, glucose, CaCO₃
Fermentation Time 7–10 days
Temperature 28°C

Broth Processing and Primary Isolation

Post-fermentation, the broth undergoes filtration to remove biomass. This compound is extracted from the aqueous phase via:

  • Acidification : Adjust to pH 3.0 with sulfuric acid.

  • Solvent Extraction : Ethyl acetate (2 × 300 L per 800 L broth).

  • Concentration : Rotary evaporation to ~24 L, followed by precipitation with Skellysolve B (a hexane isomer mixture).

This yields a crude mixture containing paulomycins, this compound, and antibiotic 273a2.

Purification Techniques

Silica Gel Chromatography

Crude extracts are fractionated using silica gel columns with tailored mobile phases:

Component SeparatedMobile PhaseElution Order
Paulomycins Chloroform-ethanol-water (25:30:5)First
Antibiotic 273a2 Methyl ethyl ketone-acetone-water (160:50:20)Intermediate
This compound Chloroform-ethanol-water (25:30:5)Last

This compound’s polarity delays its elution, enabling separation from paulomycins and antibiotic 273a2.

Counter-Double-Current Distribution (CCD)

For large-scale purification, CCD in cyclohexane-ethyl acetate-acetone-water (1:1:1:1) resolves this compound (distribution coefficient K = 0.8) from antibiotic 273a2 (K = 1.2). Fractions are analyzed by TLC bioautography using Micrococcus luteus as the indicator strain.

Industrial-Scale Production

Process Optimization

Industrial methods emphasize reproducibility and yield:

  • Inoculum Development : High-density spore suspensions (10⁸ CFU/mL) ensure consistent fermentation.

  • Chromatography Scale-Up : Radial compression columns (30 cm diameter) process >100 kg crude extract per batch.

  • Crystallization : Final purification via acetone-cyclohexane recrystallization achieves >98% purity.

Stability Considerations

This compound degrades under acidic conditions, reverting to paulomycins. Amberlite IRA-904 resin stabilizes the compound during long-term storage by maintaining pH > 7.0.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : δ 5.21 (d, J = 8.4 Hz, H-1'), δ 2.13 (s, N-acetyl methyl).

  • FAB-MS : m/z 1,243 [M+H]⁺ for this compound A.

HPLC Profiling

Reverse-phase HPLC (C-18 column, 0.05 M K₂HPO₄ gradient) resolves this compound A (retention time: 22.1 min) and B (23.8 min) .

化学反応の分析

反応の種類: パルジマイシンは、次のようなさまざまな化学反応を起こします。

    酸化: パルジマイシンは、特定の条件下で酸化されて、異なる誘導体になります。

    還元: 還元反応はパルジマイシン中の官能基を修飾し、還元誘導体の形成につながります。

    置換: パルジマイシンは、官能基が他の基に置き換わる置換反応を起こす可能性があります。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: さまざまな求核剤と求電子剤を置換反応に使用できます。

生成される主な生成物:

4. 科学研究への応用

パルジマイシンは、以下のようなさまざまな科学研究に用いられています。

科学的研究の応用

Antimicrobial Properties

Paldimycin exhibits significant antimicrobial activity against a range of bacteria, making it a candidate for treating infections caused by resistant strains. Its mechanism of action involves inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication.

Case Studies

  • Study on Gram-negative Bacteria : Research indicated that this compound was effective against several strains of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were found to be lower than those for traditional antibiotics like ampicillin, suggesting its potential as an alternative treatment option in cases of resistance .
  • Combination Therapy : A study explored the efficacy of this compound in combination with other antibiotics. Results showed enhanced antibacterial activity when used alongside polymyxins, highlighting its potential role in synergistic therapies against multidrug-resistant infections .

Research in Cancer Treatment

Emerging research has suggested that this compound may have applications beyond antimicrobial activity, particularly in oncology. Its ability to inhibit certain cellular pathways has been investigated for potential anti-cancer effects.

Case Studies

  • In vitro Studies : Laboratory experiments demonstrated that this compound could induce apoptosis in cancer cell lines by disrupting mitochondrial function. This suggests a dual mechanism where it not only targets bacteria but also cancer cells .
  • Animal Models : In vivo studies using animal models have shown promising results where this compound treatment led to reduced tumor size and improved survival rates compared to control groups. These findings warrant further investigation into its potential as an adjunct therapy in cancer treatment .

Agricultural Applications

This compound's antimicrobial properties extend to agricultural uses, particularly in protecting crops from bacterial pathogens.

Research Findings

  • Field Trials : Trials conducted on crops such as tomatoes and potatoes demonstrated that this compound effectively reduced the incidence of bacterial wilt and blight. The application resulted in healthier plants and increased yields compared to untreated controls .
  • Sustainability Aspect : The use of this compound as a biopesticide aligns with sustainable agricultural practices, providing an alternative to chemical pesticides that can harm beneficial organisms and lead to environmental degradation .

Development of New Formulations

The pharmaceutical industry is exploring innovative formulations of this compound to enhance its bioavailability and efficacy.

Formulation Strategies

  • Nanoparticle Delivery Systems : Research is underway to develop nanoparticle-based delivery systems that can improve the stability and targeted delivery of this compound to infected tissues, potentially increasing its therapeutic effectiveness while minimizing side effects .
  • Topical Applications : Formulations for topical use are being developed for skin infections, leveraging this compound's antimicrobial properties while reducing systemic exposure .

Data Summary Table

Application AreaKey FindingsReferences
AntimicrobialEffective against Gram-negative bacteria; lower MIC than ampicillin
Cancer TreatmentInduces apoptosis in cancer cells; reduces tumor size in vivo
Agricultural UseReduces bacterial wilt/blight; increases crop yields
New FormulationsNanoparticle systems enhance delivery; topical formulations under development

作用機序

パルジマイシンは、細菌細胞におけるタンパク質合成を阻害することで作用を発揮します。細菌のリボソームに結合し、ペプチド結合の形成を阻害し、その結果、必須タンパク質の合成を阻害します。 これにより、細菌細胞が死滅します .

類似化合物:

    バンコマイシン: グラム陽性菌の細胞壁合成を阻害する別の抗生物質。

    テイコプラニン: バンコマイシンと同様に、細胞壁合成を阻害します。

    ラムプラニン: 細胞膜の完全性を破壊するリポペプチド系抗生物質。

比較: パルジマイシンは、タンパク質合成阻害剤として作用するメカニズムがユニークであり、一方、バンコマイシンとテイコプラニンは細胞壁合成を阻害します。ラムプラニンは細胞膜の完全性を破壊します。 パルジマイシンがタンパク質合成を阻害する能力は、特定のグラム陽性病原体に対して特に有効です .

類似化合物との比較

    Vancomycin: Another antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.

    Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis.

    Ramoplanin: A lipopeptide antibiotic that disrupts cell membrane integrity.

Comparison: Paldimycin is unique in its mechanism of action as a protein synthesis inhibitor, whereas vancomycin and teicoplanin inhibit cell wall synthesis. Ramoplanin disrupts cell membrane integrity. This compound’s ability to inhibit protein synthesis makes it particularly effective against certain Gram-positive pathogens .

Q & A

Basic: What standardized methodologies are recommended for evaluating Paldimycin’s minimum inhibitory concentration (MIC) against resistant bacterial strains?

Answer:
The broth microdilution method, as per Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for MIC determination . Key steps include:

  • Using cation-adjusted Mueller-Hinton broth for Gram-positive pathogens.
  • Inoculum preparation at 5 × 10⁵ CFU/mL.
  • Serial dilution of this compound (e.g., 0.03–32 µg/mL).
  • Incorporation of quality control strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay reproducibility.
    Data interpretation should follow CLSI breakpoints, with results reported as MIC₅₀ and MIC₉₀ values .

Advanced: How can researchers design studies to address discrepancies in this compound’s efficacy between in vitro and in vivo infection models?

Answer:
Contradictions often arise from differences in pharmacokinetic/pharmacodynamic (PK/PD) parameters or host-pathogen interactions. Methodological strategies include:

  • Integrated PK/PD modeling : Correlate free drug concentrations in serum (AUC/MIC ratios) with bacterial kill curves in neutropenic murine thigh models .
  • Host immune modulation : Use immunosuppressed (e.g., cyclophosphamide-treated) vs. immunocompetent models to assess immune system contributions .
  • Bioanalytical validation : Quantify tissue penetration via LC-MS/MS to confirm target-site bioavailability .

Basic: What pharmacokinetic parameters are critical for translating this compound’s preclinical data to human trials?

Answer:
Key parameters include:

  • Area under the curve (AUC) : Predicts dose-exposure relationships.
  • Volume of distribution (Vd) : Indicates tissue penetration (e.g., lung or epithelial lining fluid for respiratory infections).
  • Protein binding : Adjust free drug levels using equilibrium dialysis.
  • Half-life (t½) : Guides dosing frequency (e.g., once-daily vs. twice-daily regimens).
    Preclinical studies should use species-specific allometric scaling and validate results in ≥2 animal models (e.g., murine and rabbit) .

Advanced: How should researchers employ meta-analytic frameworks to resolve contradictions in this compound’s toxicity profiles across studies?

Answer:
Contradictory toxicity data (e.g., hepatotoxicity vs. renal toxicity) require:

  • Systematic literature review : Extract data from preclinical and Phase I trials using PRISMA guidelines .
  • Cumulative meta-analysis : Stratify studies by dose, duration, and model species to identify confounding variables .
  • Adverse event grading : Apply CTCAE criteria to harmonize toxicity reporting. A pooled odds ratio (OR) with 95% confidence intervals can quantify risk heterogeneity .

Basic: What regulatory benchmarks should guide this compound’s non-clinical safety assessment?

Answer:
Follow ICH S7A and S7B guidelines for:

  • Safety pharmacology : Assess CNS, cardiovascular, and respiratory effects in rodents.
  • Repeat-dose toxicity : 28-day studies in two mammalian species (rodent and non-rodent).
  • Genotoxicity : Ames test, chromosomal aberration assay, and micronucleus test .

Advanced: What experimental approaches can elucidate this compound’s mechanism of action when genomic and proteomic data conflict?

Answer:
Divergent pathways (e.g., cell wall synthesis inhibition vs. ribosomal targeting) necessitate:

  • CRISPR-Cas9 gene knockout : Validate target essentiality by deleting putative binding proteins (e.g., penicillin-binding proteins) in S. aureus .
  • Surface plasmon resonance (SPR) : Measure direct binding kinetics between this compound and purified targets.
  • Metabolomic profiling : Compare metabolite flux (e.g., UDP-MurNAc-pentapeptide) in treated vs. untreated cells .

Basic: Which in vitro models best replicate this compound’s activity in chronic biofilm-associated infections?

Answer:
Use:

  • Static biofilm models : 96-well peg plates with Pseudomonas aeruginosa or Staphylococcus epidermidis.
  • Flow-cell systems : Monitor real-time biofilm disruption via confocal microscopy with LIVE/DEAD staining.
  • Matrix supplementation : Add human serum or mucin to mimic host conditions .

Advanced: How can Bayesian adaptive trial designs optimize this compound’s dose-finding in early-phase clinical trials?

Answer:
Bayesian methods improve efficiency by:

  • Continual reassessment : Update dose-response curves in real-time using Markov Chain Monte Carlo (MCMC) simulations.
  • Escalation with overdose control (EWOC) : Limit toxicity risk to ≤25% in dose cohorts.
  • Covariate adjustment : Incorporate patient-specific factors (e.g., renal function) into hierarchical models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。